2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles and oxazoles.
Preparation Methods
The synthesis of 2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidophenacylating agents with trimethyl phosphite and phosphorus pentachloride, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of fluorescent reagents and scintillation cocktails.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound is also used as a fluorescent reagent and has similar structural features.
2-Phenyl-5-oxazolone: Known for its use in the formation of heterocyclic structures, it shares some chemical properties with the oxadiazole derivative.
Properties
CAS No. |
159977-33-0 |
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Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-9-16(10-4-1)20-15-24-22(27-20)18-13-7-8-14-19(18)23-26-25-21(28-23)17-11-5-2-6-12-17/h1-15H |
InChI Key |
HQXOKJOAKPKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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